
Pyrraline
Vue d'ensemble
Description
Pyrraline is a compound formed in the final stage of the Maillard reaction, a chemical reaction between amino acids and reducing sugars.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pyrraline is synthesized through the Paal–Knorr reaction, which involves the addition of 3-deoxyglucosone to the amino group of the lysine side chain, followed by the elimination of water . This reaction is typically carried out under mild conditions, often in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound involves the glycation of proteins, such as casein, with 3-deoxyglucosone. The modified proteins are then subjected to simulated gastrointestinal digestion to release the compound .
Analyse Des Réactions Chimiques
Formation Pathways and Saccharide Influence
Pyrraline forms via the Maillard reaction between lysine ε-amino groups and reducing sugars. Key findings include:
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Saccharide Reactivity Order : Formation rates vary by saccharide structure:
Lactose > Fructose > Glucose > Sucrose in lysine model systems .
Lactose-lysine systems yield the highest this compound concentrations due to enhanced reactivity under microwave heating . -
Optimal Conditions :
Saccharide | Relative this compound Yield (%) |
---|---|
Lactose | 100 (reference) |
Fructose | 85 |
Glucose | 72 |
Sucrose | 58 |
Sodium Ion (Na⁺) Modulation
Na⁺ significantly enhances this compound formation by altering reaction dynamics:
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Concentration Dependence :
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Mechanistic Role :
Na⁺ stabilizes Schiff base intermediates and increases 3-deoxyglucosone (3-DG) levels, a key this compound precursor .
Na⁺ (mol/L) | This compound (mmol/mol lysine) |
---|---|
0.0 | 0.06 ± 0.002 |
0.2 | 0.86 ± 0.03 |
0.5 | 0.73 ± 0.02 |
Peptide Structural Effects
Peptide sequences adjacent to lysine residues critically influence this compound formation:
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C-Terminal Residue Impact :
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Tripeptides vs. Dipeptides :
Tripeptides (e.g., Lys-Gly-Phe) exhibit 40–60% lower yields than analogous dipeptides .
Stability and Degradation Pathways
This compound undergoes elimination and crosslinking under prolonged heating:
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Lysine-Mediated Instability : Excess lysine promotes this compound degradation into dithis compound and lysine-pyrraline crosslinks .
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Temperature Sensitivity : Degradation accelerates above 160°C , reducing net this compound accumulation .
Reaction with Proteins
This compound modifies proteins, altering their functional properties:
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Ovalbumin Glycation :
Mitigation Strategies
Encapsulating NaCl with gums or starches reduces this compound by 30–50% in model systems, highlighting methods to control AGE formation in processed foods .
Applications De Recherche Scientifique
Introduction to Pyrraline
This compound is a compound classified as an advanced glycation end product (AGE), primarily formed through the Maillard reaction between reducing sugars and amino acids, particularly lysine. Its significance has been increasingly recognized in various scientific fields, including nutrition, toxicology, and medicine. This article delves into the applications of this compound, focusing on its implications in health, food science, and potential therapeutic avenues.
Diabetes and Nephropathy
Research indicates that this compound is associated with diabetic complications, particularly nephropathy. Elevated levels of this compound-modified proteins have been detected in diabetic patients and animal models, suggesting a role in the progression of vascular damage and kidney dysfunction. A study utilizing metabolomics revealed that exposure to this compound significantly alters metabolic pathways related to amino acid metabolism, indicating its potential as a biomarker for diabetes-related complications .
Cardiovascular Diseases
This compound has been implicated in cardiovascular disorders due to its effects on protein modification and cellular interactions. The accumulation of this compound-modified albumin in macrophages has been shown to reduce the degradation of these proteins, potentially contributing to inflammation and atherosclerosis . This suggests that this compound may serve as a marker for cardiovascular health and disease progression.
Indicator of Heat Damage
In food science, this compound is used as an indicator of heat damage during food processing. Its formation is closely monitored in products subjected to high temperatures, such as baked goods and roasted meats. The presence of this compound can signify excessive heating, which may lead to undesirable health effects due to increased AGE content .
Maillard Reaction Studies
This compound's formation during the Maillard reaction has been extensively studied to understand how different conditions affect AGE production in foods. Research shows that factors such as sodium ion concentration can significantly influence the amount of this compound generated during cooking processes . This knowledge is crucial for the food industry aiming to minimize harmful AGEs while maximizing flavor and color.
Drug Development
The understanding of this compound's role in metabolic pathways opens avenues for therapeutic interventions targeting AGE-related diseases. Compounds that inhibit the formation or activity of AGEs like this compound may provide protective effects against diabetes and cardiovascular diseases .
Nutritional Interventions
Dietary strategies aimed at reducing the intake of AGEs could mitigate the health risks associated with this compound consumption. Research suggests that modifying cooking methods or ingredient choices can lower AGE levels in food products, thereby promoting better health outcomes .
Table 1: Key Findings on this compound Applications
Mécanisme D'action
Pyrraline exerts its effects through the modification of proteins. It forms covalent bonds with amino acid residues, leading to changes in protein structure and function. The compound is also a substrate for the human peptide transporter 1 (PEPT1), which facilitates its absorption in the gut .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Deoxyglucosone-derived hydroimidazolone 1 (3DG-H1): Formed from the reaction of 3-deoxyglucosone with arginine.
3-Deoxyglucosone-derived lysine dimer (DOLD): Formed from the cross-linking of two lysine residues by 3-deoxyglucosone.
Uniqueness
Pyrraline is unique due to its specific formation pathway and its role as a significant AGE. Its ability to modify proteins and its high bioavailability make it a compound of interest in various fields of research .
Activité Biologique
Pyrraline is a compound formed through the Maillard reaction, primarily derived from the interaction between glucose and lysine. It is categorized as an advanced glycation end product (AGE), which has been implicated in various biological activities and health implications, particularly in relation to chronic diseases such as diabetes and cardiovascular conditions. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
This compound is formed when reducing sugars react with amino acids, particularly lysine, during cooking or processing of food. This reaction not only enhances flavor but also generates various AGEs that can have detrimental effects on health. This compound's structure allows it to participate in further reactions, potentially leading to more complex AGEs.
Biological Implications
- Diabetes and Cardiovascular Disease : this compound has been identified as a causative factor in the pathogenesis of diabetes and cardiovascular diseases. Elevated levels of this compound are associated with increased risk factors for these conditions due to its role in promoting oxidative stress and inflammation .
- Advanced Glycation End Products (AGEs) : As an AGE, this compound contributes to the formation of cross-links in proteins, which can impair their function. This is particularly evident in the extracellular matrix of tissues affected by diabetes and aging .
- Cellular Effects : Research has shown that this compound can activate specific transcription factors such as Nrf2, which plays a crucial role in cellular defense against oxidative stress. Studies on human colon cancer cells demonstrated that protein-bound this compound can influence cellular responses differently than its free form .
Study on Peptide-Bound this compound
A study analyzed the formation of peptide-bound this compound from various protein sources. The results indicated significant variability in the levels of this compound depending on the source and processing conditions:
Sample | Peptide Source | Free-Form this compound (mg/100 g Protein) | Peptide Bound this compound (mg/100 g Protein) | Total this compound (mg/100 g Protein) |
---|---|---|---|---|
PED1 | WPH | nd | 45.23 ± 1.95 | 45.23 ± 1.95 |
PED2 | WPH | 5.60 ± 1.15 | 76.05 ± 0.60 | 81.70 ± 0.38 |
PED3 | WPH | tr | 52.65 ± 2.30 | 52.65 ± 2.30 |
PED4 | WPH | nd | 59.15 ± 1.58 | 59.15 ± 1.58 |
PED5 | WPH | tr | 56.10 ± 0.30 | 56.10 ± 0.30 |
*nd = not detected; tr = trace .
Immunohistochemical Studies
Immunohistochemical localization studies revealed that this compound is predominantly found in the sclerosed extracellular matrix of renal tissues from diabetic individuals, indicating its potential role as a biomarker for kidney damage related to diabetes .
Kinetic Studies on Formation
Research on the kinetics of peptide-bound this compound formation highlighted that varying reactant concentrations significantly influence the amount of this compound produced during the Maillard reaction . This finding underscores the importance of processing conditions in determining the biological activity of this compound.
Propriétés
IUPAC Name |
2-amino-6-[2-formyl-5-(hydroxymethyl)pyrrol-1-yl]hexanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c13-11(12(17)18)3-1-2-6-14-9(7-15)4-5-10(14)8-16/h4-5,7,11,16H,1-3,6,8,13H2,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYFITADLSVOAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C(=C1)C=O)CCCCC(C(=O)O)N)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74509-14-1 | |
Record name | Pyrraline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033143 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine impact protein digestion?
A1: 2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine acts as a potent inhibitor of digestive enzymes. Specifically, it competitively inhibits aminopeptidase N , an enzyme crucial for breaking down peptides in the small intestine. This inhibition leads to reduced uptake of dietary protein-derived lysine, as demonstrated in rat studies .
Q2: How is 2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine formed and how can it be detected?
A2: This compound forms as a result of the Maillard reaction, specifically between glucose and the side chain amino group of lysine residues in proteins like bovine serum albumin . Detection and quantification can be achieved through a multi-step process: alkaline hydrolysis of the protein, fractionation of the resulting hydrolysate, and finally, separation and identification using High-Performance Liquid Chromatography (HPLC) . Further confirmation of its identity can be achieved by comparing it to a synthesized standard using techniques like fast atom bombardment-mass spectrometry . Additionally, a colorimetric assay using thiobarbituric acid can be employed for detection .
Q3: Has the synthesis of 2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine been achieved?
A3: Yes, there are published methods for the synthesis of (±)-2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine . This synthetic route allows for further investigation of its biological activity and potential applications.
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